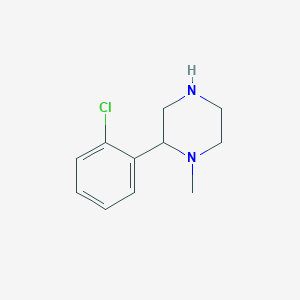

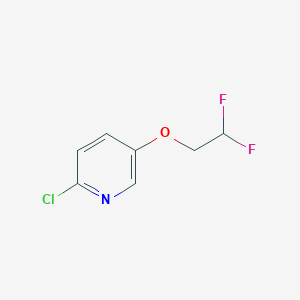

3-甲基-5-(2-甲基苯基)苯胺

描述

Synthesis Analysis

The synthesis of anilines, the family to which 3-Methyl-5-(2-methylphenyl)aniline belongs, involves various methods. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

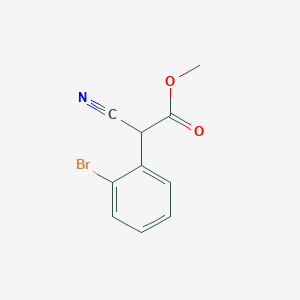

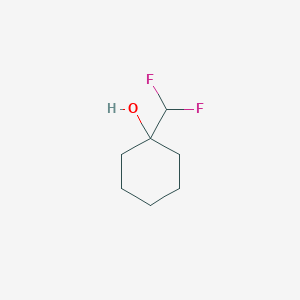

The molecular formula of 3-Methyl-5-(2-methylphenyl)aniline is C14H15N. The molecular weight is 197.28 g/mol .Chemical Reactions Analysis

The chemical reactions of anilines involve various methods such as palladium-catalyzed amination, reactions of secondary amines, reactions of primary amines, and reactions of ammonia equivalents .Physical And Chemical Properties Analysis

3-Methyl-5-(2-methylphenyl)aniline is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. It is a white to pale yellow crystalline solid.科学研究应用

Organic Synthesis: Methylation of Anilines

In organic synthesis, “3-Methyl-5-(2-methylphenyl)aniline” can be used in the methylation of anilines. This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions, offering a practical approach to producing N-methylanilines . This transformation is crucial for modifying the lipophilicity of compounds, making them more biologically accessible, which is particularly valuable in the synthesis of bioactive compounds.

Catalysis: Suzuki–Miyaura Coupling

The compound plays a role in catalysis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied method for forming carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions. Organoboron reagents used in this process are stable, environmentally benign, and undergo rapid transmetalation with palladium complexes .

Material Science: Synthesis of Triarylmethanes

“3-Methyl-5-(2-methylphenyl)aniline” is involved in the synthesis of aniline-based triarylmethanes through Friedel-Crafts reactions catalyzed by Brönsted acidic ionic liquids . These compounds are significant for their diverse biological activities and are used as monomers for polyamides in material science applications.

Pharmaceuticals: Drug Development

In the pharmaceutical industry, derivatives of “3-Methyl-5-(2-methylphenyl)aniline” are explored for their potential as drug scaffolds. The focus is on developing novel compounds that can serve as effective inhibitors for enzymes like urease, which is linked to various morbidities in humans .

Biochemistry: Urease Inhibition

The biochemical application of “3-Methyl-5-(2-methylphenyl)aniline” derivatives includes the development of potent urease inhibitors. These inhibitors are synthesized to combat health issues such as kidney stone formation and peptic ulcers, showcasing the compound’s relevance in biochemistry research .

Industrial Applications: Boron Reagents

In industrial chemistry, “3-Methyl-5-(2-methylphenyl)aniline” can be part of the selection process for boron reagents used in carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling. These reagents are tailored for specific applications, highlighting the compound’s utility in large-scale industrial processes .

安全和危害

Anilines, in general, are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled . They may cause damage to organs through prolonged or repeated exposure . Specific safety and hazard information for 3-Methyl-5-(2-methylphenyl)aniline is not available in the search results.

属性

IUPAC Name |

3-methyl-5-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQODTHQBXWUTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(2-methylphenyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)

![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)